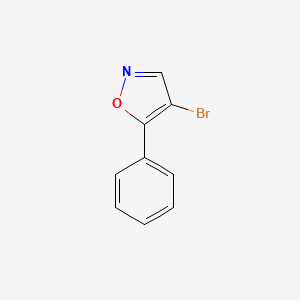

4-bromo-5-phenylisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNQYKVNIGKUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559367 | |

| Record name | 4-Bromo-5-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10557-73-0 | |

| Record name | 4-Bromo-5-phenylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10557-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Pathways and Chemical Transformations of 4 Bromo 5 Phenylisoxazole Systems

Photochemical Rearrangements and Photoinduced Isomerizations

The photochemistry of isoxazoles is a well-documented area of study, primarily characterized by the photoinduced rearrangement to oxazoles. wikipedia.org This transformation is not direct but proceeds through a series of highly reactive, transient intermediates. nih.gov The weak N-O bond in the isoxazole (B147169) ring is susceptible to cleavage upon UV irradiation, initiating a sequence of structural reorganizations. wikipedia.orgnih.gov

The photoisomerization of an isoxazole to an oxazole (B20620) is a classic example of a photochemical rearrangement that proceeds through distinct, observable intermediates. researchgate.net The generally accepted mechanism involves the following key steps:

N-O Bond Cleavage: Upon absorption of UV light, the isoxazole ring undergoes cleavage of its weakest bond, the N-O bond. This homolytic cleavage is suggested to form a vinylnitrene diradical in the first step. aip.org

Formation of a 2H-Azirine Intermediate: The highly unstable vinylnitrene rapidly collapses to form a more stable, albeit still reactive, three-membered ring intermediate known as a 2H-azirine. aip.orgnih.govacs.org This step represents a ring contraction from the initial five-membered isoxazole.

Formation of a Nitrile Ylide Intermediate: The 2H-azirine intermediate can then undergo cleavage of the C-C single bond. This ring-opening step results in the formation of a nitrile ylide, a 1,3-dipolar species. aip.orgnih.gov The nitrile ylide has been successfully captured and characterized at low temperatures, confirming its role as a crucial intermediate in the reaction pathway. nih.govacs.orgsemanticscholar.org

Electrocyclization to an Oxazole: The final step involves an intramolecular 1,5-electrocyclization of the nitrile ylide. aip.orgnih.gov This process forms the five-membered oxazole ring, completing the isomerization from the starting isoxazole. aip.org

Theoretical calculations and experimental studies, such as low-temperature matrix isolation coupled with infrared spectroscopy, have provided substantial evidence for this mechanistic pathway. aip.orgnih.gov For instance, irradiation of 3,5-dimethylisoxazole (B1293586) isolated in an argon matrix at 15 K led to the spectroscopic identification of the corresponding 2H-azirine, nitrile ylide, and the final 2,5-dimethyloxazole (B1606727) product. nih.govacs.org The nitrile ylide intermediate is particularly reactive and its transformation into the oxazole is typically very fast, with a low activation barrier. aip.org

| Intermediate | Formation Step | Subsequent Transformation | Supporting Evidence |

|---|---|---|---|

| Vinylnitrene | Photolytic N-O bond cleavage of isoxazole | Rapid collapse to 2H-azirine | Postulated as the initial transient species aip.org |

| 2H-Azirine | Ring contraction of vinylnitrene | C-C bond cleavage to form nitrile ylide | Isolated and characterized in low-temperature matrices nih.govacs.org |

| Nitrile Ylide | Ring opening of 2H-azirine | 1,5-Electrocyclization to form oxazole | Captured and characterized spectroscopically nih.govacs.orgsemanticscholar.org |

The efficiency and outcome of the isoxazole photoisomerization are significantly influenced by the nature and position of substituents on the ring. The selection of substituents can play a critical role in directing the photochemical equilibrium, potentially favoring the formation of the azirine intermediate while minimizing the irreversible rearrangement to the oxazole. chemrxiv.orgresearchgate.net

For example, studies on 3,5-disubstituted isoxazoles have shown that substituents affect the overlap in the absorption spectra of the isoxazole and its corresponding azirine isomer. chemrxiv.orgresearchgate.net Reducing this spectral overlap can increase the efficiency of the photoisomerization towards the azirine. Theoretical predictions using time-dependent density functional theory have identified that electron-withdrawing groups can influence the reaction pathway. chemrxiv.org In contrast, a phenyl-substituted 5-amino-isoxazole was found to readily form the oxazole, which prevented the isolation of the carbonyl-2H-azirine intermediate. chemrxiv.org This indicates that aryl groups, such as the phenyl group in 4-bromo-5-phenylisoxazole, can facilitate the subsequent rearrangement steps. The bromo substituent at the 4-position may also influence the photoreactivity, potentially through steric or electronic effects, although specific studies on this substitution pattern are less common. nsf.gov

Thermal Reactivity and Ring Expansion Processes (e.g., from azirines to oxazoles/isoxazoles)

While photochemistry dominates the rearrangement of isoxazoles to oxazoles, thermal processes are also relevant, particularly concerning the reactivity of the intermediates. The 2H-azirine intermediate, formed photochemically, can undergo thermal ring-opening to the nitrile ylide, which then cyclizes to the oxazole. aip.org The barrier for the isomerization of the nitrile ylide to the oxazole is generally low, making this a facile thermal step following the initial photochemical activation. aip.org

In different contexts, isoxazole systems can participate in thermal ring expansion reactions. These transformations often require activation by catalysts or reaction with other reagents and can lead to the formation of larger heterocyclic systems. While specific examples for this compound are not prevalent, the general reactivity pattern of the isoxazole core suggests potential for such transformations. For instance, transition metal-catalyzed reactions can promote formal annulations or ring expansions. acs.orgresearchgate.net

Reactivity of the Bromo Substituent (e.g., potential for cross-coupling reactions, nucleophilic substitutions)

The bromine atom at the C4 position of the isoxazole ring is a versatile handle for further synthetic modifications. Halogenated isoxazoles are valuable substrates for transition metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Cross-Coupling Reactions: The bromo substituent in this compound can readily participate in various palladium- or nickel-catalyzed cross-coupling reactions. These include:

Suzuki-Miyaura Coupling: Reaction with organoboronic acids or esters to introduce new aryl or alkyl groups at the C4 position. researchgate.net

Heck and Sonogashira Couplings: Used to introduce unsaturated fragments like alkenes and alkynes, respectively. researchgate.net

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

These reactions provide a powerful platform for creating diverse libraries of substituted isoxazoles from a common bromo-isoxazole precursor. researchgate.net The reactivity in these couplings can sometimes be competitive with the stability of the isoxazole ring itself, especially under harsh conditions or with certain catalysts that might promote N-O bond cleavage. researchgate.netrsc.org

Nucleophilic Substitutions: While direct nucleophilic aromatic substitution on the electron-rich isoxazole ring is generally difficult, the bromine atom can be replaced under specific conditions. One effective method is through a halogen-lithium exchange reaction. Treatment of a 4-bromo-isoxazole derivative with an organolithium reagent (e.g., n-butyllithium) at low temperature generates a highly reactive 4-lithioisoxazole intermediate. researchgate.net This intermediate can then be quenched with various electrophiles to install a wide range of functional groups at the C4 position. researchgate.net

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | 4-Aryl-5-phenylisoxazole | researchgate.net |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-5-phenylisoxazole | researchgate.net |

| Halogen-Lithium Exchange | 1. n-BuLi; 2. Electrophile (E⁺) | 4-E-5-phenylisoxazole | researchgate.net |

| Bromo-lactamization | Electrophilic brominating agents (e.g., DBDMH) on related isoxazole amides | Spiro-isoxazoline-lactams | nih.govrsc.org |

Functionalization Strategies on the Phenyl Moiety

The phenyl group at the C5 position of the isoxazole ring behaves as a typical aromatic ring and is amenable to functionalization through electrophilic aromatic substitution. wikipedia.org The isoxazole ring itself can act as a directing group, influencing the position of substitution on the phenyl ring. The electronic properties of the isoxazole moiety—generally considered an inductively withdrawing group—would typically direct incoming electrophiles to the meta and para positions of the phenyl ring. wikipedia.org

Common functionalization strategies include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the withdrawing nature of the isoxazole ring might require forcing conditions.

Directed C-H Functionalization: Modern palladium-catalyzed C-H activation techniques can offer more precise control over the position of functionalization, often directed by a nearby functional group. nih.gov

The synthesis of various 5-(substituted-phenyl)isoxazole derivatives reported in the literature confirms the feasibility of these transformations. nih.govrsc.orgresearchgate.net For instance, the presence of nitro, cyano, chloro, and methoxy (B1213986) groups on the phenyl ring of phenylisoxazole compounds has been documented, indicating that a range of electronic modifications is synthetically accessible. nih.govresearchgate.net

Advanced Spectroscopic and Computational Characterization of 4 Bromo 5 Phenylisoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment, connectivity, and spatial relationships of magnetically active nuclei can be mapped out with high precision.

The ¹H NMR spectrum of 4-bromo-5-phenylisoxazole is anticipated to display distinct signals corresponding to the protons of the phenyl group. The isoxazole (B147169) ring itself lacks a proton at the 4-position due to the bromine substitution, and the C5-phenyl linkage means there is no proton at C5. The proton at the C3 position is a key indicator. The phenyl group protons typically appear as a complex multiplet system in the aromatic region, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns depend on the rotational dynamics of the phenyl ring and the electronic effects of the isoxazole moiety. Protons in the ortho positions (H2'/H6') are expected to be the most deshielded due to their proximity to the heterocyclic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Phenyl H (ortho, meta, para) | 7.40 - 7.90 | Multiplet (m) |

Note: The chemical shifts are estimates based on related structures and general principles; actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a count of unique carbon atoms and insight into their electronic environment. For this compound, distinct signals are expected for the isoxazole ring carbons and the phenyl ring carbons. The carbon atom C4, directly bonded to the electronegative bromine atom, is expected to have its resonance shifted significantly, and its signal intensity may be reduced. researchgate.net A study on 3,5-diaryl-4-bromoisoxazoles showed the C4 signal appearing around δ 97-98 ppm. researchgate.net The isoxazole ring carbons C3 and C5 are typically observed at lower fields (δ > 150 ppm) due to their position within the heterocyclic system. researchgate.netnih.gov The phenyl carbons will resonate in the typical aromatic region of δ 125-135 ppm, with the ipso-carbon (C1') showing a distinct chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ ppm) |

|---|---|

| C3 (Isoxazole) | 155 - 165 |

| C4 (Isoxazole) | 95 - 100 |

| C5 (Isoxazole) | 165 - 175 |

| C1' (Phenyl, ipso) | 125 - 130 |

| C2'/C6' (Phenyl, ortho) | 126 - 130 |

| C3'/C5' (Phenyl, meta) | 128 - 132 |

Note: The chemical shifts are estimates based on published data for structurally similar compounds like 3,5-diaryl-4-bromoisoxazoles and may vary. researchgate.net

To overcome the limitations of 1D NMR and to confirm the structural assignments, 2D NMR experiments are indispensable. For this compound, several 2D techniques provide crucial information. amazonaws.com

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (typically 2-4 bond) correlations between protons and carbons. princeton.edu It is instrumental in connecting the phenyl ring to the isoxazole core. For instance, correlations would be expected between the ortho-protons (H2'/H6') of the phenyl ring and the isoxazole carbons C5 and C4. This unequivocally establishes the connectivity between the two ring systems.

¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects correlations between protons that are close in space, irrespective of their bonding sequence. libretexts.org This is particularly useful for determining stereochemistry and preferred conformations. libretexts.org In this compound, NOESY can provide insights into the rotational orientation of the phenyl ring relative to the isoxazole ring by showing spatial proximity between the ortho-protons of the phenyl group and any substituents or the C3-proton on the isoxazole ring. researchgate.net

¹H-¹⁵N NMR: While less common, ¹H-¹⁵N correlation spectra can directly probe the nitrogen environment within the isoxazole ring. Techniques like ¹H-¹⁵N HMBC can show correlations from protons (e.g., H3) to the ring nitrogen, confirming its position and electronic state.

The combined application of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound. amazonaws.comiranchembook.ir

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule based on its vibrational modes. vscht.cz These methods are complementary and are governed by different selection rules; IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in molecular polarizability. libretexts.org

The IR and Raman spectra of this compound are characterized by specific bands corresponding to the functional groups and structural motifs present. The assignment of these bands is often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies with good accuracy. esisresearch.orgresearchgate.netresearchgate.net

Key vibrational modes include:

Isoxazole Ring Vibrations: The isoxazole ring gives rise to several characteristic stretching vibrations, including C=N, C=C, and N-O stretching modes. The C=N stretching vibration is typically observed in the 1500-1590 cm⁻¹ region. ajrconline.orgrjpbcs.com The N-O stretching frequency is found in the 1400-1490 cm⁻¹ range. rjpbcs.com

Aromatic Phenyl Group Vibrations: The phenyl ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ range. rjpbcs.com Out-of-plane (o.o.p) bending modes for the monosubstituted benzene (B151609) ring are also expected.

C-Br Vibration: The stretching vibration of the carbon-bromine bond is expected to appear as a strong band in the far-infrared region, typically between 500 and 650 cm⁻¹. rjpbcs.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Region |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | IR/Raman |

| Isoxazole C=N Stretch | 1500 - 1590 | IR/Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR/Raman |

| Isoxazole N-O Stretch | 1400 - 1490 | IR |

Note: Frequencies are approximate and based on data from related isoxazole structures. ajrconline.orgrjpbcs.com

While solution-state NMR and solid-state IR provide valuable data, the inherent flexibility of molecules like this compound means they can exist in multiple conformations. Cryogenic matrix isolation spectroscopy is a powerful technique to study the intrinsic properties of a single molecular conformation. In this method, molecules are trapped within a solid, inert gas matrix (such as argon or xenon) at very low temperatures (typically below 20 K). ustc.edu.cn This environment prevents intermolecular interactions and freezes the molecule in its gas-phase equilibrium geometry, allowing for high-resolution vibrational analysis. sci-hub.se

Studies on closely related compounds, such as methyl 4-chloro-5-phenylisoxazole-3-carboxylate, have utilized matrix isolation FTIR spectroscopy to distinguish between different conformers and to differentiate between structural isomers. sci-hub.seuc.pt These studies, in conjunction with DFT calculations, can identify the most stable conformers based on the orientation of substituent groups. researchgate.netresearchgate.net Importantly, a study comparing a chloro-isoxazole derivative to the X-ray crystal structure of methyl this compound-3-carboxylate revealed a non-planar conformation. sci-hub.se In the bromo-derivative, the dihedral angle between the planes of the phenyl and isoxazole rings was found to be 20.8°. sci-hub.se This indicates that steric hindrance promotes a twisted, non-coplanar arrangement as the low-energy conformation, a structural detail that is best probed under the isolated conditions of cryogenic matrix spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a fundamental tool for determining the molecular weight and investigating the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in the precise determination of the molecular formula of this compound. This technique provides highly accurate mass measurements, which are essential for confirming the elemental composition of the molecule. For instance, the calculated mass-to-charge ratio (m/z) for the protonated molecule of a related compound, 3-(4-bromophenyl)-5-phenylisoxazole (B1628151), is confirmed with high precision by HRMS analysis. rsc.orgrsc.org The presence of the bromine atom is readily identified by its characteristic isotopic pattern, where the M+ and M+2 peaks appear in an approximate 1:1 ratio, a signature feature for compounds containing a single bromine atom. odinity.com This precise mass information is invaluable for distinguishing between isobaric compounds and confirming the successful synthesis of the target molecule.

The fragmentation of isoxazoles in mass spectrometry often initiates at the weak N-O bond. odinity.com In the case of this compound, the fragmentation pattern can provide structural insights. While specific fragmentation data for this compound is not detailed in the provided results, general principles suggest that initial cleavage of the isoxazole ring would be a primary fragmentation pathway.

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of crystalline compounds like this compound. This powerful technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

Studies on similar structures, such as methyl this compound-3-carboxylate, have been successfully characterized using single-crystal X-ray crystallography, confirming the substitution pattern on the isoxazole ring. uc.pt For 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole, X-ray diffraction revealed torsion angles of approximately 40° and 36° between the 3- and 5-aryl groups and the central isoxazole ring, respectively. researchgate.net This indicates a non-planar arrangement of the phenyl rings relative to the isoxazole core. Similarly, the crystal structure of a bromo-substituted analogue, this compound-3-carboxylate, showed an angle of 20.8° between the phenyl and isoxazole rings. sci-hub.se These findings highlight the steric hindrance introduced by the substituents, which forces the aromatic rings out of coplanarity.

The crystallographic data for related compounds provide a strong basis for understanding the solid-state conformation of this compound, which is expected to adopt a similar twisted geometry.

Table 1: Selected Crystallographic Data for Related Isoxazole Derivatives

| Compound | Torsion Angle (3-Aryl vs. Isoxazole) | Torsion Angle (5-Aryl vs. Isoxazole) | Reference |

|---|---|---|---|

| 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole | ~40° | ~36° | researchgate.net |

| This compound-3-carboxylate | Not specified | 20.8° | sci-hub.se |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), offer powerful tools to complement experimental data and provide deeper insights into the structural and electronic properties of this compound.

DFT calculations are widely used to predict the optimized geometry and electronic structure of molecules. csic.esresearchgate.netmdpi.combohrium.com For isoxazole derivatives, the B3LYP functional combined with basis sets like 6-311++G(d,p) has proven effective in yielding results that are in good agreement with experimental data. csic.esresearchgate.net Geometry optimization calculations for related 3,5-diaryl-4-bromoisoxazoles have predicted a twisted conformation with significant torsion angles between the phenyl rings and the isoxazole core, which aligns with X-ray crystallography findings. researchgate.net

DFT calculations also provide information about the electronic properties, such as the distribution of frontier molecular orbitals (HOMO and LUMO). csic.esresearchgate.net The energy gap between the HOMO and LUMO is a key parameter that relates to the molecule's reactivity and electronic transitions. csic.es The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. researchgate.netmdpi.com

A Potential Energy Surface (PES) is a mathematical representation of a molecule's energy as a function of its geometry. longdom.orglibretexts.org By mapping the PES, chemists can identify stable conformations (energy minima) and transition states between them. sci-hub.selongdom.org Conformational analysis is the study of the energetics of these different spatial arrangements. lumenlearning.com

For molecules with rotational freedom, like the phenyl group in this compound, PES mapping can reveal the preferred orientation of the ring relative to the isoxazole core. A systematic investigation of the PES for a similar molecule, methyl 4-chloro-5-phenylisoxazole-3-carboxylate, was performed by varying key dihedral angles. sci-hub.se This analysis identified multiple low-energy conformers, with the most stable form exhibiting a specific orientation of its substituents. sci-hub.se Such studies are crucial for understanding the dynamic behavior of the molecule in solution.

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters. uc.ptsci-hub.secsic.es Calculated vibrational frequencies and their corresponding infrared (IR) intensities and Raman scattering activities can be compared with experimental spectra to aid in spectral assignment and confirm the molecular structure. uc.ptcsic.es

Theoretical calculations of vibrational frequencies for related isoxazoles have shown good consistency with experimental data after applying appropriate scaling factors to account for systematic errors in the calculations. sci-hub.secsic.es For example, in the study of methyl 4-chloro-5-phenylisoxazole-3-carboxylate, calculated harmonic frequencies were scaled to better match the experimental IR spectrum. sci-hub.se The ability to predict these spectroscopic properties is invaluable for confirming the identity of synthesized compounds and for interpreting complex experimental spectra. uc.ptcsic.es

Table 2: Computationally Predicted Spectroscopic Data for Related Isoxazoles

| Computational Method | Predicted Parameter | Application | Reference |

|---|---|---|---|

| B3LYP/6-311++G(d,p) | Infrared intensities, vibrational frequencies, Raman scattering activities | Comparison with experimental data for structural confirmation | csic.es |

| B3LYP/6-311++G(d,p) | Harmonic vibrational frequencies | Aiding analysis of experimental IR spectra | sci-hub.se |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking simulations are instrumental in predicting how a ligand, such as a phenylisoxazole derivative, might interact with a biological target at the molecular level. This technique helps in identifying key amino acid residues involved in the interaction and estimating the binding energy, which is indicative of the complex's stability.

Research on isomers of this compound has revealed potential interactions with various therapeutic targets. For instance, a study on 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole , a structural isomer, utilized docking analysis to explore its binding with antibacterial, antifungal, and anticancer targets. researchgate.net The specific targets in this computational study were the FabH protein (an antibacterial target), Kre2p/Mnt1p (an antifungal target), and FGFR1 Kinase (an anticancer target). researchgate.net

Similarly, another related compound, 3-(4-Bromo-phenyl)-4-(3-methoxy-phenyl)-isoxazole , was evaluated via molecular docking for its anti-inflammatory potential. orientjchem.org The simulations targeted the cyclooxygenase-2 (COX-2) enzyme, a key protein in inflammatory pathways. orientjchem.org The results from these studies on analogous compounds suggest that the bromophenylisoxazole scaffold is a viable candidate for interacting with a range of biologically significant proteins. The bromophenyl group is often involved in π-π stacking interactions with aromatic residues in protein binding pockets, while the isoxazole ring can participate in hydrogen bonding.

The insights gained from these simulations on related molecules are crucial for guiding further experimental studies and for the rational design of new, more potent derivatives based on the this compound scaffold.

Table 1: Molecular Docking Simulation Data for Brominated Phenylisoxazole Derivatives

This table summarizes the findings from molecular docking studies performed on compounds structurally related to this compound.

| Compound Studied | Target Protein(s) | Predicted Biological Activity | Reference |

| 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole | FabH, Kre2p/Mnt1p, FGFR1 Kinase | Antibacterial, Antifungal, Anticancer | researchgate.net |

| 3-(4-Bromo-phenyl)-4-(3-methoxy-phenyl)-isoxazole | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | orientjchem.org |

Applications and Research Utility of 4 Bromo 5 Phenylisoxazole in Contemporary Chemical Disciplines

Role as a Key Synthetic Intermediate and Building Block in Organic Synthesis

The strategic placement of a bromine atom at the 4-position of the 5-phenylisoxazole (B86612) core renders the molecule an exceptionally useful building block in organic synthesis. The carbon-bromine bond serves as a reactive handle, enabling a wide range of chemical transformations and facilitating the construction of more complex molecular architectures.

Precursor in the Synthesis of Complex Heterocyclic Systems

The reactivity of the bromine atom in 4-bromo-5-phenylisoxazole allows for its participation in various cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of intricate heterocyclic systems. For instance, the bromine atom can be readily displaced by a variety of nucleophiles or can participate in transition-metal-catalyzed reactions to introduce new substituents at the 4-position. This capability has been exploited in the synthesis of a diverse range of isoxazole (B147169) derivatives with potential applications in medicinal chemistry and agrochemicals. ajrconline.orgnahrainuniv.edu.iqresearchgate.net

Furthermore, the isoxazole ring itself can undergo ring-opening and rearrangement reactions under specific conditions. For example, the N-O bond of the isoxazole can be cleaved, leading to the formation of other heterocyclic structures. thieme-connect.dethieme-connect.com The presence of the bromo and phenyl substituents can influence the regioselectivity and stereoselectivity of these transformations, providing access to unique molecular scaffolds that would be challenging to synthesize through other means.

Scaffold for Further Chemical Derivatization and Diversification

The term "scaffold" aptly describes the role of this compound in combinatorial chemistry and drug discovery. The core structure provides a rigid framework upon which a multitude of different functional groups can be appended. This process of derivatization allows for the systematic exploration of chemical space and the optimization of biological activity or material properties. chromatographyonline.com

The bromine atom is a key anchor point for this diversification. Through reactions such as Suzuki, Stille, and Sonogashira couplings, a wide array of aryl, heteroaryl, and alkynyl groups can be introduced at the 4-position. This allows for the fine-tuning of the electronic and steric properties of the molecule, which is crucial for modulating its interaction with biological targets or for controlling its self-assembly in materials. tandfonline.comresearchgate.net The phenyl group at the 5-position also offers sites for further functionalization, although it is generally less reactive than the brominated position.

The ability to generate large libraries of compounds based on the this compound scaffold is a powerful strategy in the search for new therapeutic agents and advanced materials. rsc.orgrsc.org

Exploration in Advanced Materials Science

The unique electronic and structural characteristics of the isoxazole ring have led to its investigation in the field of materials science. The combination of the electron-rich phenyl group and the electron-withdrawing isoxazole ring, along with the potential for further modification via the bromo substituent, makes this compound and its derivatives promising candidates for various applications.

Investigation of Isoxazole Derivatives in Electronic Organic Materials

Organic electronic materials are at the forefront of research for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the electronic properties of the organic molecules employed. Isoxazole derivatives, including those derived from this compound, are being explored for their potential in this area. researchgate.net

The inherent dipole moment of the isoxazole ring can influence the molecular packing in the solid state, which in turn affects charge transport. beilstein-journals.org By strategically modifying the substituents on the isoxazole core, it is possible to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for efficient charge injection and transport. acs.orgresearchgate.net The ability to introduce various functional groups through the bromo substituent provides a means to tailor these electronic properties and to enhance intermolecular interactions, which are crucial for creating well-ordered thin films. researchgate.net

Potential as Semiconductors and in Liquid Crystalline Materials

The development of novel organic semiconductors is a key area of materials science. blucher.com.br Isoxazole-containing compounds have shown promise in this regard. researchgate.net The extended π-conjugation that can be achieved by derivatizing this compound through cross-coupling reactions can lead to materials with desirable semiconductor properties.

Furthermore, the rigid, rod-like shape of many isoxazole derivatives makes them suitable candidates for the design of liquid crystalline materials. beilstein-journals.org Liquid crystals are a state of matter with properties between those of a conventional liquid and those of a solid crystal. They are widely used in display technologies. Research has shown that isoxazole and isoxazoline (B3343090) cores can induce the formation of stable liquid crystalline phases, such as smectic and nematic phases. tandfonline.combeilstein-journals.orgbeilstein-journals.orgtandfonline.comdeepdyve.com The ability to introduce different side chains and terminal groups onto the this compound scaffold allows for the precise control over the mesomorphic behavior and the temperature range of the liquid crystalline phases. tandfonline.com

Below is a data table summarizing the research findings on the applications of this compound and its derivatives:

| Application Area | Specific Role/Property | Key Research Findings | Relevant Compound(s) |

| Organic Synthesis | Key Synthetic Intermediate | The bromine at the 4-position serves as a reactive site for cross-coupling reactions. ajrconline.orgnahrainuniv.edu.iqresearchgate.net | This compound |

| Precursor for Complex Heterocycles | Enables the synthesis of diverse isoxazole derivatives through functionalization. ajrconline.orgnahrainuniv.edu.iqresearchgate.net | This compound | |

| Scaffold for Derivatization | Provides a core structure for creating libraries of compounds for screening. chromatographyonline.comrsc.orgrsc.org | This compound | |

| Materials Science | Electronic Organic Materials | The dipole moment and tunable electronic properties are advantageous for organic electronics. researchgate.netbeilstein-journals.org | Isoxazole Derivatives |

| Semiconductors | Extended π-conjugation through derivatization can lead to semiconductor properties. blucher.com.brresearchgate.net | Derivatized 4-bromo-5-phenylisoxazoles | |

| Liquid Crystalline Materials | The rigid core structure promotes the formation of liquid crystalline phases. tandfonline.combeilstein-journals.orgbeilstein-journals.orgtandfonline.comdeepdyve.com | Isoxazole and Isoxazoline Derivatives |

Pharmacological Research Perspectives and Scaffold Utility of 4 Bromo 5 Phenylisoxazole

Isoxazole (B147169) Ring System as a Privileged Scaffold in Medicinal Chemistry Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govtaylorandfrancis.comresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with a wide range of biological targets. rsc.orgnih.govresearchgate.net The isoxazole nucleus is a versatile building block in the design of new drugs, demonstrating a broad spectrum of pharmacological activities. researchgate.netijcrt.orgrsc.orgnih.gov

The unique structural and electronic properties of the isoxazole ring contribute to its utility. It is an electron-rich aromatic system, and the labile N-O bond allows for various chemical transformations, including ring-cleavage reactions, which can be exploited in synthetic strategies. nih.gov This adaptability enables the creation of diverse molecular architectures with enhanced bioactivity and selectivity. rsc.orgnih.gov

Isoxazole derivatives have been shown to exhibit a wide array of therapeutic effects, including:

Antimicrobial and antifungal nih.govresearchgate.netijcrt.org

Antiviral researchgate.netijcrt.org

Anticancer nih.govresearchgate.netijcrt.org

Anti-inflammatory nih.govresearchgate.netnih.gov

Neuroprotective nih.govrsc.org

The significance of the isoxazole moiety is underscored by its incorporation into several drugs approved by the U.S. Food and Drug Administration (FDA), such as the antibiotic Cloxacillin and the anti-inflammatory agent Valdecoxib. ijcrt.orgchengresearch.com The continued exploration of isoxazole-based compounds highlights their potential to address unmet medical needs and their enduring importance in modern pharmaceutical research. nih.govrsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies on 4-Bromo-5-phenylisoxazole Derivatives as Ligands

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies involve systematically modifying different parts of the molecule and evaluating the impact on their function as ligands for various biological targets.

Research has shown that the nature and position of substituents on the phenyl ring and modifications to the isoxazole core can significantly alter the potency and selectivity of these compounds. For instance, in a study exploring inhibitors of the GATA4-NKX2-5 transcriptional synergy, the aromatic isoxazole substituent was found to be a key regulator of inhibitory activity. core.ac.ukacs.org The study, which synthesized and characterized 220 derivatives, revealed that while some modifications enhanced the desired inhibitory effect, others correlated with reduced cell viability, highlighting the importance of precise structural tuning. core.ac.ukacs.org

In another example, the synthesis of a series of 3,5-diarylisoxazoles, where one of the aryl groups was a 4-bromophenyl group, was undertaken to evaluate their antimicrobial activities. arcjournals.org The preliminary results from this study indicated that some of the synthesized compounds exhibited promising antimicrobial properties, suggesting that the specific arrangement of the aryl groups is important for this activity. arcjournals.org

Furthermore, studies on isoxazole derivatives as anti-inflammatory agents have shown that specific substitutions on the phenyl ring can lead to significant in vivo anti-inflammatory potential with low toxicity. nih.gov For example, certain substituted isoxazole derivatives demonstrated good binding affinity to COX-2, an enzyme involved in inflammation. nih.gov

The position of the bromo substituent itself is also a critical factor. In one study, an ortho-substituted bromo compound demonstrated more valuable cytotoxic effects compared to other halogen-substituted analogues. nih.gov This highlights the impact of positional isomerism on biological activity.

These examples underscore the importance of SAR in guiding the rational design of more potent and selective this compound-based ligands.

Table 1: Examples of SAR Studies on Phenylisoxazole Derivatives

| Base Scaffold | Modification | Biological Target/Activity | Key Finding | Reference |

| Phenylisoxazole carboxamide | Varied substituents on phenyl and isoxazole rings | GATA4-NKX2-5 transcriptional synergy | Aromatic isoxazole substituent regulates inhibition. | core.ac.ukacs.org |

| 3,5-Diarylisoxazole | Varied aryl groups (one being 4-bromophenyl) | Antimicrobial activity | Some derivatives showed promising activity. | arcjournals.org |

| Substituted-isoxazole | Varied substituents on the phenyl ring | Anti-inflammatory (COX-2 inhibition) | Specific substitutions led to significant in vivo activity. | nih.gov |

| Halogen-substituted isoxazole | Position of bromo substituent | Cytotoxic activity | Ortho-substituted bromo compound was most effective. | nih.gov |

Mechanistic Investigations of Biological Target Interactions (e.g., enzyme covalent inhibition mechanisms)

The this compound scaffold and its derivatives can interact with biological targets through various mechanisms, including covalent inhibition. Covalent inhibitors form a stable, irreversible bond with their target protein, often leading to prolonged and potent biological effects. researchgate.net

The 3-halo-isoxazole and the related 3-bromo-4,5-dihydroisoxazole (B8742708) (BDHI) moieties are known to act as "warheads" that can react with nucleophilic residues, such as cysteine, in the active site of enzymes. nih.govbiorxiv.org This reactivity is inspired by natural products like acivicin, which utilizes a 3-chloro-4,5-dihydroisoxazole ring to covalently inhibit glutamine amidotransferases. nih.gov

The mechanism of covalent inhibition by these scaffolds involves the displacement of the halogen atom by a nucleophilic amino acid residue of the target protein. nih.gov It is hypothesized that initial non-covalent binding and recognition of the molecule by the protein's surface precede and facilitate the covalent modification, conferring specificity to the interaction. nih.gov

Researchers have explored the use of the BDHI scaffold to target specific enzymes. For example, studies have demonstrated that BDHI-functionalized fragments can selectively engage cysteine residues in the human proteome. nih.govbiorxiv.org The reactivity of the BDHI warhead can be tuned by modifying the substituents on the isoxazole ring, allowing for the design of probes with optimized reactivity and selectivity. nih.gov

In one study, a spirocyclic 3-bromo-4,5-dihydroisoxazole derivative was identified as a potent covalent inactivator of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key enzyme in glycolysis and a target for anticancer therapy. unipr.it Computational studies confirmed that the rigid conformation of the inhibitor stabilized its interaction with the binding site, promoting the subsequent covalent bond formation with an active site cysteine. unipr.it

These investigations highlight the potential of the this compound scaffold and its analogues to be developed as specific and potent covalent inhibitors for a range of therapeutic targets.

Development of Novel Chemical Probes for Biological Systems

The unique properties of the isoxazole ring system make it a valuable component in the development of chemical probes for studying biological systems. chengresearch.comcityu.edu.hk These probes are essential tools for identifying and characterizing biological targets, elucidating cellular pathways, and facilitating drug discovery. nih.govbiorxiv.org

One application of isoxazole-based probes is in photoaffinity labeling (PAL), a technique used to identify the binding partners of a small molecule. nih.govbiorxiv.org The isoxazole ring itself can function as an intrinsic photo-cross-linker. chengresearch.comnih.gov Upon irradiation with UV light, the isoxazole can form highly reactive intermediates that covalently bind to nearby proteins, allowing for their subsequent identification. nih.govbiorxiv.org This "minimalist" approach avoids the need to attach larger, potentially disruptive, photo-cross-linking groups to the molecule of interest. biorxiv.org

For example, functionalized isoxazole probes have been designed for in vitro and in situ protein labeling. chengresearch.com Studies have shown that aryl-substituted isoxazole probes can achieve comparable labeling efficiency to traditional photo-cross-linkers. chengresearch.com This has been applied to isoxazole-containing drugs to identify their potential cellular targets. chengresearch.comcityu.edu.hk

Furthermore, this compound and its derivatives can be incorporated into probes designed for specific applications. The bromo-substituent can be a site for further chemical modification, allowing for the attachment of reporter tags such as fluorophores or biotin (B1667282) for visualization and enrichment. For instance, a bromo-phenyl derivative could be converted to a biphenyl (B1667301) via a Suzuki reaction, introducing new functionality. core.ac.ukacs.org

The development of isoxazole-based chemical probes, including those derived from this compound, provides a powerful approach for chemoproteomic studies and can aid in the discovery and validation of new drug targets. chengresearch.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.